Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate

Description

Electronic Structure and MLCT Excitation

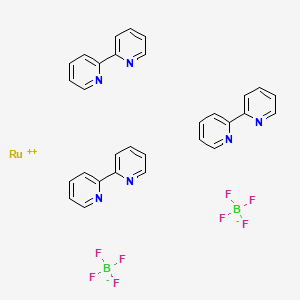

The octahedral [Ru(bpy)₃]²+ core features a Ru(II) center coordinated to three bidentate 2,2'-bipyridine ligands. Photoexcitation at 450–480 nm promotes an electron from the ruthenium’s t₂g orbitals to the π* antibonding orbitals of the bipyridine ligands, forming a singlet MLCT (¹MLCT) state. This transition exhibits a molar absorptivity (ε) of ~1.4 × 10⁴ M⁻¹cm⁻¹ in acetonitrile, with slight variations depending on counterion polarizability.

Table 1: Key Photophysical Parameters of [Ru(bpy)₃]²+

| Property | Value (Acetonitrile) | Source |

|---|---|---|

| Absorption λₘₐₓ (MLCT) | 452 nm | |

| Emission λₘₐₓ | 610 nm | |

| Quantum Yield (Φ) | 0.040 | |

| Excited-State Lifetime (τ) | 890 ns |

Ligand Field Effects on MLCT Energetics

The interligand dihedral angles profoundly influence MLCT stabilization. X-ray crystallography reveals a 24–28° interplanar angle between adjacent bipyridine ligands in [Ru(bpy)₃]²+, which enhances π-conjugation and lowers the MLCT energy by ~0.15 eV compared to idealized 90° geometries. Counterion interactions further modulate these energies: bulkier anions like BArF₄⁻ induce a 0.3 eV red shift in MLCT absorption compared to BF₄⁻ due to reduced ion-pairing effects.

Properties

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);ditetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2BF4.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;/h3*1-8H;;;/q;;;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPUNVSVEJLECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24B2F8N6Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Ligand Coordination

RuCl₃·nH₂O is dehydrated at 100°C to remove lattice water, yielding a reactive anhydrous form. The dried RuCl₃ (400 mg, ~1.5 mmol) is suspended in ethylene glycol (40 mL) with bipyridine (800 mg, 5.12 mmol) and refluxed at 200°C for 3 hours. Ethylene glycol acts as both solvent and reducing agent, converting Ru³⁺ to Ru²⁺ while facilitating bpy coordination. The solution transitions from black suspension to bright red, signaling [Ru(bpy)₃]²⁺ formation.

Counterion Exchange with Tetrafluoroborate

After cooling, ammonium tetrafluoroborate (NH₄BF₄, 1.5 g, 14 mmol) dissolved in water (7 mL) is added to the glycol solution. BF₄⁻ displaces chloride ions, precipitating the target complex. Crystallization at 0°C yields vivid red crystals, which are vacuum-filtered and washed with ethanol.

Table 1: Key Parameters for Ethylene Glycol-Mediated Synthesis

| Parameter | Value |

|---|---|

| RuCl₃·nH₂O | 400 mg (~1.5 mmol) |

| 2,2'-Bipyridine | 800 mg (5.12 mmol) |

| NH₄BF₄ | 1.5 g (14 mmol) |

| Reaction Temperature | 200°C (reflux) |

| Yield | 1.12 g (theoretical) |

This method achieves near-quantitative yields but requires careful temperature control to prevent NH₄BF₄ decomposition. Excess bipyridine ensures complete Ru²⁺ coordination, though residual ligand removal during washing is critical for purity.

Ion Exchange from Tris(2,2'-Bipyridine)Ruthenium(II) Chloride

Commercial [Ru(bpy)₃]Cl₂ serves as a precursor for anion metathesis, avoiding direct handling of RuCl₃. This method, preferred for small-scale laboratory synthesis, involves dissolving [Ru(bpy)₃]Cl₂ (0.5 g) and NH₄BF₄ (0.5 g) in water (50 mL). BF₄⁻ replaces Cl⁻ via equilibrium shift, precipitating Ru(bpy)₃₂ as an orange solid.

Recrystallization and Purification

The precipitate is vacuum-filtered and recrystallized from hot water to remove NH₄Cl byproducts. Ethanol washing eliminates residual water, yielding hygroscopic crystals. Unlike the ethylene glycol method, this route avoids high-temperature steps but risks incomplete anion exchange if stoichiometry is unbalanced.

Table 2: Ion Exchange Synthesis Metrics

| Parameter | Value |

|---|---|

| [Ru(bpy)₃]Cl₂ | 0.5 g (~0.7 mmol) |

| NH₄BF₄ | 0.5 g (~4.7 mmol) |

| Solvent | Distilled Water (50 mL) |

| Yield | ≥0.5 g (~95% efficiency) |

This method’s scalability depends on precursor availability. While safer than RuCl₃-based routes, it assumes access to pure [Ru(bpy)₃]Cl₂, which may require prior synthesis.

Alternative Synthetic Approaches

Solid-State Anion Exchange

A less common variant employs sodium tetrafluoroborate (NaBF₄) under reflux. Combining [Ru(bpy)₃]Cl₂ (0.06 mmol) with NaBF₄ (0.6 g) in ethanol (50 mL) under nitrogen achieves anion substitution within 1 hour. While faster, this method produces lower yields (40–60%) due to competing solvent interactions.

Electrochemical Reduction

Recent studies explore electrosynthetic routes, where RuCl₃ is reduced at a cathode in bipyridine-containing electrolytes. BF₄⁻ ions in the electrolyte directly incorporate into the complex. Although environmentally friendly, this method remains experimental, with no yield data reported.

Critical Analysis of Methodologies

Yield and Purity Considerations

-

Ethylene Glycol Method : Highest yield (≥90%) but requires anhydrous conditions and precise cooling to prevent NH₄BF₄ volatilization.

-

Ion Exchange : Moderate yield (85–95%) with purity dependent on [Ru(bpy)₃]Cl₂ quality.

-

Solid-State Exchange : Lower yield (40–60%) due to side reactions but useful for air-sensitive applications .

Chemical Reactions Analysis

Types of Reactions: Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states, which are often involved in ECL processes.

Substitution: Ligand substitution reactions can occur, where the 2,2’-bipyridine ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and zinc dust are frequently used.

Substitution: Ligand exchange reactions are typically carried out in polar solvents under reflux conditions.

Major Products:

Oxidation: Higher oxidation state complexes of ruthenium.

Reduction: Lower oxidation state complexes of ruthenium.

Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Photochemistry and Photophysics

Luminescence Properties

The compound exhibits strong luminescence, making it a valuable tool in photochemical studies. The excited state dynamics of have been investigated extensively. For instance, studies have shown that the complex can generate singlet oxygen upon excitation, which is crucial for applications in photodynamic therapy .

Applications in Solar Energy Conversion

Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate is also explored for its potential in solar energy conversion systems, particularly in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer makes it an ideal candidate for enhancing the efficiency of these devices .

Biological Applications

DNA Intercalation

One of the most notable biological applications of this compound is its ability to intercalate with DNA. This property allows it to influence cellular processes and has led to its investigation as a potential therapeutic agent. Studies indicate that its luminescent properties can be utilized for biological imaging and tracking cellular interactions .

Photodynamic Therapy

The complex's ability to generate reactive oxygen species upon light activation positions it as a promising agent in photodynamic therapy for cancer treatment. Research has shown that derivatives of can selectively target cancer cells, thereby minimizing damage to surrounding healthy tissue .

Electrochemistry and Electrogenerated Chemiluminescence

This compound has been extensively studied for its electrochemical properties. It serves as a model system for understanding electron transfer processes due to its well-defined redox behavior. The compound is also employed in electrogenerated chemiluminescence (ECL), where it generates light upon electrochemical reactions. This application is particularly useful in biosensors and analytical chemistry .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of ruthenium(III) chloride with 2,2'-bipyridine in the presence of tetrafluoroboric acid. The resulting complex can be characterized using various techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and electrochemical methods .

Comparative Analysis with Other Coordination Complexes

| Compound Name | Formula | Key Features |

|---|---|---|

| Tris(2,2'-bipyridine)ruthenium(II) chloride | Commonly used in photochemistry; similar properties | |

| Tris(1,10-phenanthroline)ruthenium(II) chloride | Exhibits strong luminescence; used in sensors | |

| Bis(2,2'-bipyridyl)(5-aminophenanthroline)ruthenium | - | Potential applications in catalysis |

This table highlights the unique properties of this compound compared to other similar compounds.

Mechanism of Action

The mechanism of action of Tris(2,2’-bipyridine)ruthenium(II) tetrafluoroborate in ECL involves the generation of an excited state luminophore through electrochemical reactions. The compound undergoes electron transfer reactions at the electrode surface, leading to the formation of an excited state that emits light upon relaxation. This process is highly efficient and provides excellent spatial and temporal control of light emission .

Comparison with Similar Compounds

Counterion Variations

The choice of counterion significantly impacts solubility, stability, and electrochemical performance:

| Compound | Counterion | Solubility (CH₃CN) | Redox Potential (V vs. SCE) | Applications |

|---|---|---|---|---|

| Ru(bpy)₃₂ | BF₄⁻ | High | +1.33 (Ru²⁺/Ru³⁺) | RFBs, ECL |

| Ru(bpy)₃₂ | PF₆⁻ | Moderate | +1.35 | Photocatalysis, sensors |

| [Ru(bpy)₃]Cl₂·6H₂O | Cl⁻ | High (aqueous) | +1.30 | Biological studies |

| Ru(bpy)₃₂ | ClO₄⁻ | Moderate | +1.32 | Structural studies |

- Tetrafluoroborate (BF₄⁻): Enhances solubility in acetonitrile, critical for non-aqueous RFBs. Demonstrated a cell voltage of 2.60 V in 0.20 M solutions with Et₄NClO₄/CH₃CN .

- Hexafluorophosphate (PF₆⁻) : Offers higher lipophilicity, favoring organic solvents. Crystallizes as a racemic compound, unlike BF₄⁻ derivatives, which form homochiral stacks .

- Chloride (Cl⁻) : Water-soluble but less stable in acidic conditions; used in biological assays .

Ligand Substitutions

Ligand modifications alter redox potentials and photophysical properties:

| Compound | Ligand Type | Redox Potential (V) | Emission λmax (nm) | Key Findings |

|---|---|---|---|---|

| Ru(bpy)₃₂ | 2,2'-bipyridine | +1.33 | 620 | High ECL efficiency |

| Ru(terpy)₂₂ | Terpyridine | +1.50 | 650 | Lower reversibility in RFBs |

| Ru(phen)₃₂ | 1,10-Phenanthroline | +1.40 | 605 | Enhanced π-stacking |

| [Ru(acac)₃] | Acetylacetonate | +0.90 | N/A | Lower cell voltage in RFBs |

Metal Center Replacements

Substituting Ru²⁺ with other metals shifts redox behavior:

| Compound | Metal Center | Redox Potential (V) | Cell Voltage (V) | Applications |

|---|---|---|---|---|

| Ru(bpy)₃₂ | Ru²⁺ | +1.33 | 2.60 | RFBs, ECL |

| Os(bpy)₃₂ | Os²⁺ | +0.85 | 1.80 | Low-cost RFBs |

| Fe(bpy)₃₂ | Fe²⁺ | +0.70 | 1.50 | Less stable in oxidation |

| Ni(bpy)₃₂ | Ni²⁺ | +0.60 | 1.20 | Limited reversibility |

Structural and Crystallographic Differences

- Ru(bpy)₃₂ : Forms homochiral stacks with π-π distances of 3.52 Å in crystals .

- Ru(bpy)₃₂ : Crystallizes as a racemic compound despite similar π-stacking (3.60 Å) .

- cis-Ru(bpy)₂(CH₃CN)₂₂ : Acetonitrile ligands create a cis-octahedral geometry, distinct from the tris-bpy structure .

Biological Activity

Introduction

Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate, commonly referred to as [Ru(bpy)₃]BF₄₂, is a coordination complex that has garnered attention for its diverse biological activities. This compound exhibits unique properties due to its ability to generate reactive oxygen species (ROS), interact with biomolecules, and serve as a potential therapeutic agent in photodynamic therapy (PDT). This article explores the biological activity of this compound, highlighting its cytotoxicity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of [Ru(bpy)₃]BF₄₂ is C₃₀H₂₄B₂F₈N₆Ru, with a molecular weight of 743.2 g/mol. The structure consists of a ruthenium ion coordinated to three 2,2'-bipyridine ligands and tetrafluoroborate anions. The complex is known for its distinctive optical properties and electrochemical behavior, making it suitable for various biological applications.

Table 1: Physical Properties of [Ru(bpy)₃]BF₄₂

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₂₄B₂F₈N₆Ru |

| Molecular Weight | 743.2 g/mol |

| Color | Red crystalline solid |

| Solubility | Soluble in water |

1. Cytotoxicity

Research indicates that [Ru(bpy)₃]BF₄₂ exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can generate ROS upon light irradiation, leading to oxidative stress and subsequent cell death in cancer cells such as MCF-7 (breast cancer) and U-118MG (glioblastoma) cell lines . The mechanism involves the intercalation of the complex into DNA, disrupting its function and promoting apoptosis.

2. Interaction with Biomolecules

The ability of [Ru(bpy)₃]BF₄₂ to bind with biomolecules such as serum albumin and DNA is crucial for its biological activity. Binding studies have shown that the complex interacts with bovine serum albumin (BSA), which may enhance its stability and bioavailability in physiological conditions . Additionally, the interaction with DNA has been characterized through fluorescence quenching experiments, indicating that the complex can effectively intercalate between DNA base pairs .

3. Photodynamic Therapy Applications

Due to its capacity to produce ROS upon light activation, [Ru(bpy)₃]BF₄₂ is being investigated as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to induce cytotoxic effects specifically in tumor tissues, minimizing damage to surrounding healthy cells. The generation of singlet oxygen and other radicals upon irradiation has been linked to the compound's effectiveness in killing cancer cells while sparing normal tissues .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

In a comparative study involving several ruthenium complexes, [Ru(bpy)₃]BF₄₂ exhibited superior cytotoxicity against MCF-7 cells compared to other metal complexes. The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM under light irradiation conditions . This highlights the potential of this compound as an anticancer therapeutic agent.

Case Study 2: ROS Generation and Mechanism Exploration

A detailed investigation into the mechanism of action revealed that [Ru(bpy)₃]BF₄₂ generates significant amounts of ROS upon photoexcitation. The nitro blue tetrazolium (NBT) assay confirmed that the compound produces superoxide radicals when irradiated, contributing to its cytotoxic effects . Further studies indicated that the presence of partially occupied water molecules in the crystal structure aids in ROS release, enhancing its biological activity.

Q & A

Q. What are the common synthetic routes for Tris(2,2'-bipyridine)ruthenium(II) tetrafluoroborate?

The synthesis typically involves refluxing RuCl₃·3H₂O with ligands and counterion sources. For example, bis(4'-chloro-2,2':6',2''-terpyridine)ruthenium(II) tetrafluoroborate is synthesized by refluxing RuCl₃·3H₂O with AgBF₄ in acetonitrile under nitrogen, followed by ligand addition and prolonged heating. Key parameters include solvent choice (n-butanol or acetonitrile), reaction time (3–24 hours), and purification via filtration and washing .

Q. How is this compound utilized in electrogenerated chemiluminescence (ECL) detection for HPLC?

The compound serves as an ECL derivatization reagent for carboxylic acids and amines. For instance, precolumn derivatization with reagents like N-(3-aminopropyl)pyrrolidine (NAPP) enables detection limits as low as 45–70 fmol for fatty acids. Optimized conditions include room-temperature reactions (30–60 min) in acetonitrile with activators like 2-bromo-1-ethylpyridinium tetrafluoroborate .

Q. What safety precautions are critical when handling this compound?

Safety protocols emphasize avoiding inhalation, skin contact, and eye exposure. Immediate measures include rinsing eyes with water (15+ minutes), using fume hoods, and storing under inert gas. The compound’s GHS classification includes acute toxicity and skin/eye irritation risks .

Advanced Research Questions

Q. How can ECL sensitivity be enhanced when using this compound?

Adding ionic liquids (e.g., BMImBF₄) to Ru(bpy)₃²⁺ solutions increases ECL intensity by 5–15× via surface polarity modulation at electrodes. Functionalizing electrodes with Nafion films further improves stability and co-reactant enrichment, achieving sub-fmol detection limits .

Q. What challenges arise in synthesizing rodlike coordination polymers with this compound?

Polymerization requires precise stoichiometry and solvent control. For example, polycondensation of bis[4'-(p-bromophenyl)-terpyridine]ruthenium(II) tetrafluoroborate with diboronic acids in DMA/n-butanol often yields oligomers (Pn < 30) due to steric hindrance. High-molecular-weight polymers (intrinsic viscosity ~300 mL/g) require optimized reaction times and inert atmospheres .

Q. How do solvent and counterion choices affect photochemical stability?

Photodegradation rates vary with solvent polarity. In chlorinated solvents (e.g., dichloromethane), ligand substitution occurs faster due to weaker Ru–solvent interactions. Counterions like BF₄⁻ or PF₆⁻ influence solubility and redox potentials, with BF₄⁻ enhancing aqueous stability but reducing luminescence quantum yields compared to PF₆⁻ .

Q. How can researchers resolve discrepancies in ECL intensity across different analytes?

Variations in ECL intensity often stem from analyte-specific quenching or co-reactant interactions. For example, fatty acids show uniform ECL signals due to similar derivatization efficiency, while amines like histamine require tailored reagents (e.g., 3-(diethylamino)propionic acid) to minimize steric effects. Cross-validating with alternative detection methods (e.g., UV-Vis) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.